Cholecystokinin Precursor (24-32) (rat)

Neuropharmacology Appetite regulation Behavioral pharmacology

Cholecystokinin Precursor (24-32) (rat), also known as Prepro CCK Fragment V-9-M (CAS 99291-20-0), is a synthetic nonapeptide with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met. The compound has a molecular formula of C42H69N9O14S and a molecular weight of 956.13 g/mol.

Molecular Formula C42H69N9O14S
Molecular Weight 956.1 g/mol
Cat. No. B12404731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin Precursor (24-32) (rat)
Molecular FormulaC42H69N9O14S
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1
InChIKeyAIKMAJWJXJPJNB-HAMGYPHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cholecystokinin Precursor (24-32) (rat) V-9-M Peptide: Sequence, Molecular Properties, and Procurement Specifications


Cholecystokinin Precursor (24-32) (rat), also known as Prepro CCK Fragment V-9-M (CAS 99291-20-0), is a synthetic nonapeptide with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met [1]. The compound has a molecular formula of C42H69N9O14S and a molecular weight of 956.13 g/mol [1]. This fragment corresponds to residues 24-32 of the rat cholecystokinin prepro-sequence and represents the amino-terminal region of pro-cholecystokinin, distinct from the carboxyl-terminal bioactive CCK fragments such as CCK-8 [2]. As a research-grade peptide, it is typically supplied as a white lyophilized powder with HPLC purity specifications of ≥95.0% [1].

Why Cholecystokinin Precursor (24-32) (rat) Cannot Be Substituted by CCK-8 or Other CCK Fragments in Research Applications


Despite being derived from the same pro-cholecystokinin precursor, Cholecystokinin Precursor (24-32) (rat) (V-9-M) exhibits fundamentally different biological properties compared to carboxyl-terminal CCK fragments such as CCK-8 [1]. The two peptides differ in their chemical structure, receptor recognition profiles, and functional outcomes [1]. Critically, peripheral administration of CCK-8 produces central nervous system effects, whereas peripheral administration of V-9-M is ineffective, indicating distinct bioavailability and receptor distribution patterns [1]. Furthermore, V-9-M does not suppress appetite in fasted rats, a hallmark effect of CCK-8, confirming divergent pharmacodynamic activity [2]. These differences mean that researchers cannot interchangeably use CCK-8, CCK-4, or gastrin-related peptides when the experimental objective requires investigation of amino-terminal pro-CCK processing, V-9-M-specific behavioral modulation, or the generation of precursor-specific immunological tools [1][3].

Quantitative Evidence Guide: Cholecystokinin Precursor (24-32) (rat) V-9-M Differentiation from CCK-8 and Related Comparators


Differential Behavioral Pharmacology: Appetite Suppression Profile of V-9-M Versus CCK-8 in Fasted Rats

V-9-M does not affect food intake in fasted rats, whereas CCK-8 is a potent appetite inhibitor [1][2]. This represents a clear functional divergence between two peptides derived from the same pro-CCK precursor, establishing that the amino-terminal fragment lacks the satiety-inducing activity characteristic of the carboxyl-terminal octapeptide [1].

Neuropharmacology Appetite regulation Behavioral pharmacology

Differential Behavioral Pharmacology: Apomorphine-Induced Hypomotility Modulation by V-9-M Versus CCK-8

Small doses of apomorphine cause hypomotility in rats; CCK-8 abolishes this hypomotility, whereas V-9-M decreases motility further [1][2]. This opposite modulation of dopamine agonist-induced behavior demonstrates that V-9-M and CCK-8 produce distinct, non-overlapping central nervous system effects [1].

Dopamine receptor interaction Locomotor activity Neuropharmacology

Differential Route-of-Administration Efficacy: Peripheral Versus Central Activity of V-9-M Compared to CCK-8

Peripheral administration of CCK-8 produces measurable central nervous system actions, whereas peripheral administration of V-9-M is ineffective [1]. This indicates that V-9-M either fails to cross the blood-brain barrier to a comparable extent or lacks functional peripheral receptors capable of transducing central signals, unlike CCK-8 which has both central and peripheral receptor populations [1].

Bioavailability Blood-brain barrier penetration Route of administration

Immunological Tool Generation: Specificity of Anti-V-9-M Antiserum for Amino-Terminal pro-CCK Detection

Synthetic V-9-M was used to generate an antiserum (antiserum 1942) that is specific for the amino-terminus of pro-cholecystokinin [1][2]. This antiserum detects three major peptides in whole rat brain extracts with molecular weights of approximately 13,000, 8,000, and 2,700 daltons, representing distinct pro-CCK processing intermediates [2]. In contrast, antisera raised against CCK-8 or CCK-33 recognize carboxyl-terminal epitopes and detect a different spectrum of CCK-related peptides [3].

Immunohistochemistry Radioimmunoassay Peptide precursor detection

Calcium-Dependent Co-Release of V-9-M Immunoreactive Peptides with CCK-8 from Neuronal Preparations

The potassium-evoked release of V-9-M immunoreactive peptides from rat cerebral cortical slices in vitro is calcium-dependent, a hallmark of regulated neuropeptide secretion [1]. Sephadex column chromatography of release media reveals two V-9-M immunoreactive peptides, one larger and one smaller than synthetic V-9-M itself, indicating that endogenous amino-terminal pro-CCK fragments are processed and released alongside CCK-8 in a calcium-dependent manner [1].

Neuropeptide release Exocytosis Synaptic transmission

Optimal Research and Industrial Application Scenarios for Cholecystokinin Precursor (24-32) (rat) V-9-M


Generation of Amino-Terminal-Specific anti-pro-CCK Antibodies for Precursor Processing Studies

V-9-M is the validated immunogen for raising antisera that specifically recognize the amino-terminus of pro-cholecystokinin [1][2]. Such antisera (e.g., antiserum 1942) detect distinct pro-CCK processing intermediates (approximately 13,000, 8,000, and 2,700 Da) in rat brain extracts that are not recognized by conventional carboxyl-terminal-directed CCK antibodies [2]. This application is essential for laboratories investigating pro-CCK biosynthesis, post-translational processing, and the differential trafficking of precursor fragments in neuronal and endocrine tissues.

Dissection of Central CCKergic Behavioral Pharmacology Without Confounding Appetite Effects

Researchers investigating the sedative and anti-amnesic properties of CCK-related peptides should select V-9-M when the experimental design requires exclusion of appetite-suppressing confounds [1][2]. V-9-M produces marked sedation and prevents experimental amnesia in passive and active avoidance paradigms in rats, yet does not affect food intake in fasted animals [1][2]. This functional profile makes V-9-M the appropriate tool for isolating non-satiety behavioral effects of pro-CCK-derived peptides, particularly in studies of learning, memory, and sedation.

Investigating Differential Dopaminergic Modulation by CCK Peptide Fragments

V-9-M provides a critical comparator for studies examining CCK peptide interactions with dopaminergic systems [1]. Whereas CCK-8 abolishes apomorphine-induced hypomotility, V-9-M decreases motility further [1][2]. This opposite modulation enables researchers to use V-9-M as a negative or divergent control in experiments designed to map structure-activity relationships among pro-CCK processing products at the level of dopamine receptor signaling pathways.

Development of CCK Precursor-Specific Immunoassays and Release Studies

Synthetic V-9-M serves as the standard and immunogen for establishing radioimmunoassays and ELISA systems that quantify amino-terminal pro-CCK fragments in biological samples [1][2]. Given that endogenous V-9-M immunoreactive peptides are released from rat brain slices in a calcium-dependent manner, these immunoassays enable the study of regulated secretion of pro-CCK amino-terminal fragments alongside CCK-8 [1]. This application is relevant for neurochemistry laboratories and pharmaceutical companies developing assays for CCK precursor processing biomarkers.

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